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Abstract
Gö6976 is a potent, cell-permeable, and reversible inhibitor of protein kinases, initially

characterized as a selective inhibitor of conventional protein kinase C (PKC) isoforms.

However, subsequent research has revealed a broader spectrum of activity, encompassing

other kinase families. This promiscuity makes understanding its downstream signaling effects

crucial for the accurate interpretation of experimental results and for its potential therapeutic

applications. This technical guide provides a comprehensive overview of the downstream

signaling targets of Gö6976, presenting quantitative data, detailed experimental protocols, and

visual representations of the affected signaling pathways to aid researchers in their

investigations.

Introduction to Gö6976
Gö6976, an indolocarbazole derivative, is a widely utilized pharmacological tool to probe the

function of specific protein kinases. It acts as an ATP-competitive inhibitor, targeting the

catalytic domain of sensitive kinases. While it exhibits high affinity for calcium-dependent PKC

isoforms (PKCα and PKCβ1), it is essential to consider its off-target effects to fully comprehend

its biological impact.

Primary and Off-Target Kinase Inhibition Profile
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The inhibitory activity of Gö6976 is not restricted to the PKC family. It has been shown to

potently inhibit other kinases, which can lead to a complex downstream signaling cascade. The

following tables summarize the quantitative data on the inhibitory potency of Gö6976 against its

primary and major off-target kinases.

Table 1: Inhibitory Potency (IC50) of Gö6976 against Protein Kinase C (PKC) Isoforms

Kinase Isoform IC50 (nM) Species Notes

PKC (total) 7.9 - 20 Rat brain
General PKC

inhibitory activity.

PKCα 2.3 -

High selectivity for this

conventional PKC

isoform.[1]

PKCβ1 6.2 -

High selectivity for this

conventional PKC

isoform.[1]

PKCδ > 3000 -

Does not significantly

inhibit novel PKC

isoforms at lower

concentrations.

PKCε > 3000 -

Does not significantly

inhibit novel PKC

isoforms at lower

concentrations.

PKCζ > 3000 -

Does not significantly

inhibit atypical PKC

isoforms.

Table 2: Inhibitory Potency (IC50) of Gö6976 against Major Off-Target Kinases
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Kinase IC50 (nM) Notes

PKD1 (PKCμ) 20
Potent inhibition of Protein

Kinase D1.

JAK2 Potent inhibitor
Direct and potent inhibition of

Janus Kinase 2.

FLT3 Potent inhibitor

Inhibition of both wild-type and

mutant forms of FMS-like

tyrosine kinase 3.

TrkA 5
Inhibition of Tyrosine Kinase

Receptor A.

TrkB 30
Inhibition of Tyrosine Kinase

Receptor B.

JAK3 130 - 370
Moderate inhibition of Janus

Kinase 3.

Chk1 Potent inhibitor

Inhibition of Checkpoint Kinase

1, involved in cell cycle

regulation.

Chk2 Potent inhibitor

Inhibition of Checkpoint Kinase

2, involved in cell cycle

regulation.

Downstream Signaling Pathways Modulated by
Gö6976
The inhibition of its primary and off-target kinases by Gö6976 leads to the modulation of

several critical downstream signaling pathways.

Protein Kinase C (PKC) Signaling Pathway
As a potent inhibitor of conventional PKC isoforms (PKCα and PKCβ), Gö6976 directly

interferes with the canonical PKC signaling cascade.
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PKC Signaling Inhibition by Gö6976.

Protein Kinase D (PKD) Signaling Pathway
Gö6976 is a potent inhibitor of PKD1, a kinase involved in various cellular processes, including

cell proliferation, migration, and inflammation.
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PKD1 Signaling Inhibition by Gö6976.

MAPK/JNK Signaling Pathway
Several studies have reported that Gö6976 can block the activation of the c-Jun N-terminal

kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK)

signaling network.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15571127?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571127?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activators

JNK Cascade

Downstream Effects

Cellular Stress / Cytokines MAPKKK
(e.g., MEKK1)

MAPKK
(e.g., MKK4/7) JNK c-Jun

Gö6976 inhibits activation

Apoptosis / Inflammation

Click to download full resolution via product page

Inhibition of the JNK Signaling Pathway by Gö6976.

Cell Cycle Checkpoint Control
Gö6976 has been shown to abrogate the S and G2/M cell cycle checkpoints, an effect

attributed to its inhibition of the checkpoint kinases Chk1 and Chk2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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